molecular formula C21H18N4O4S B6575554 N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide CAS No. 1105247-48-0

N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B6575554
CAS No.: 1105247-48-0
M. Wt: 422.5 g/mol
InChI Key: PNBCKLZKTJYWIC-UHFFFAOYSA-N
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Description

The compound N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide features a heterocyclic framework combining thieno[3,4-c]pyrazole, benzofuran, and furan-methyl carbamoyl moieties. Its structure includes:

  • A 1-benzofuran-2-carboxamide substituent, which enhances lipophilicity and may influence binding interactions.
  • A furan-2-ylmethyl carbamoyl methyl side chain, contributing to hydrogen-bonding capacity and solubility.

Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c26-19(22-9-14-5-3-7-28-14)10-25-20(15-11-30-12-16(15)24-25)23-21(27)18-8-13-4-1-2-6-17(13)29-18/h1-8H,9-12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBCKLZKTJYWIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound ID/Name Core Structure Key Substituents Molecular Formula (Calculated) Notes on Properties
Target Compound Thieno[3,4-c]pyrazole 1-Benzofuran-2-carboxamide; (furan-2-yl)methyl carbamoyl methyl C₂₃H₁₇N₃O₅S (Exact mass: 471.09) High lipophilicity due to benzofuran; moderate solubility from polar carbamoyl group .
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide (1020048-57-0) Thieno[3,4-c]pyrazole 4-Fluorophenyl; furan-2-carboxamide C₁₇H₁₁FN₂O₃S (Exact mass: 366.05) Fluorophenyl enhances metabolic stability; lower molecular weight improves bioavailability .
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (923216-66-4) 1-Benzofuran 4-Chlorobenzoyl; methyl C₂₂H₁₅ClNO₄ (Exact mass: 416.06) Chlorobenzoyl group increases electrophilicity; methyl reduces steric hindrance .
N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (923226-70-4) Thiazole 3-Methoxybenzylamino; furan-2-carboxamide C₁₉H₁₈N₃O₄S (Exact mass: 400.10) Methoxy group improves solubility; thiazole core offers distinct electronic properties .

Key Research Findings

The furan-2-ylmethyl carbamoyl side chain may increase hydrogen-bonding interactions with biological targets compared to simpler alkyl chains .

Synthetic Challenges :

  • Steric hindrance from the benzofuran group could complicate coupling reactions, necessitating optimized catalysts (e.g., HATU or EDCI) .

Therapeutic Potential: Structural similarities to ferroptosis-inducing compounds () suggest possible utility in targeting oxidative stress-related diseases, though empirical validation is required .

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